![molecular formula C19H22N4O3 B2763906 Methyl 4-{[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]carbamoyl}benzoate CAS No. 2097898-21-8](/img/structure/B2763906.png)
Methyl 4-{[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]carbamoyl}benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-{[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]carbamoyl}benzoate is a complex organic compound that draws interest due to its unique structural characteristics and potential applications in various scientific fields. It is an ester derivative, notable for its multi-functional groups that contribute to its diverse chemical reactivity and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]carbamoyl}benzoate typically involves multiple steps:
Formation of the Tetrahydroquinazoline Core: This step usually starts with the condensation of an appropriate amine with an aldehyde or ketone, followed by cyclization to yield the tetrahydroquinazoline structure.
Introduction of the Dimethylamino Group: Dimethylamine can be introduced via alkylation or reductive amination.
Carbamoylation: The quinazoline intermediate is then reacted with an isocyanate to form the carbamoyl group.
Esterification: Finally, the benzoate moiety is attached through esterification, often using methyl benzoate or benzoic acid with appropriate catalysts.
Industrial Production Methods
Industrial production may employ similar synthetic routes with optimization for scalability, yield, and cost-effectiveness. Catalytic hydrogenation and continuous flow processes are often utilized to enhance efficiency and safety.
化学反应分析
Types of Reactions
Oxidation: It can undergo oxidation reactions particularly at the dimethylamino group.
Reduction: The ester group can be reduced to alcohols under strong reducing conditions.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminium hydride or sodium borohydride.
Substitution: Halogenation reagents, acids, and bases depending on the specific substitution reaction.
Major Products Formed
The products depend on the specific reaction conditions but may include alcohols, amines, halogenated derivatives, and various substituted aromatics.
科学研究应用
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Its structure can be modified to create catalysts for specific reactions.
Biology
Drug Development:
Medicine
Therapeutic Agents: Investigated for its potential in developing new medications for various conditions due to its ability to interact with biological molecules.
Industry
Polymer Chemistry: Used in the synthesis of specialized polymers with unique properties.
作用机制
The mechanism by which Methyl 4-{[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]carbamoyl}benzoate exerts its effects involves interactions at the molecular level with specific targets, such as enzymes or receptors. Its quinazoline core and dimethylamino group play crucial roles in binding to these targets, modulating their activity, and influencing various biological pathways.
相似化合物的比较
Similar Compounds
Methyl 4-{[2-(methylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]carbamoyl}benzoate: Similar structure but different alkylation on the amino group.
Ethyl 4-{[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]carbamoyl}benzoate: Variation in the ester group.
Uniqueness
Methyl 4-{[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]carbamoyl}benzoate is unique due to its specific combination of functional groups that confer a distinct reactivity profile and biological activity. Its structural complexity allows for a wide range of chemical modifications and applications, setting it apart from structurally similar compounds.
That's a brief dive into the fascinating world of this compound. Intrigued by how compounds like these can impact so many fields?
属性
IUPAC Name |
methyl 4-[[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-23(2)19-20-11-14-10-15(8-9-16(14)22-19)21-17(24)12-4-6-13(7-5-12)18(25)26-3/h4-7,11,15H,8-10H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNSAOIJRXJAIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)C3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-nitrobenzamide](/img/structure/B2763824.png)
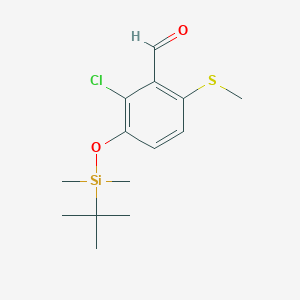
![4,6,7,8-Tetramethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2763826.png)
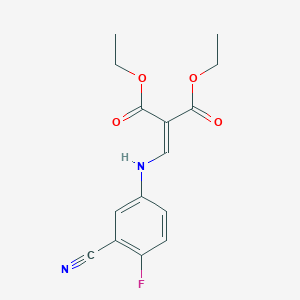


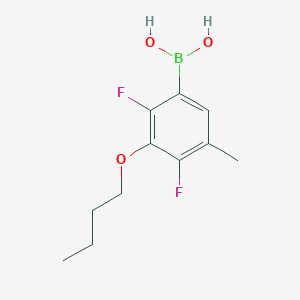
![N-[(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methyl]prop-2-enamide](/img/structure/B2763836.png)
![4-benzyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2763837.png)
![2-[(Z)-N-anilino-C-methylcarbonimidoyl]benzoic acid](/img/structure/B2763839.png)
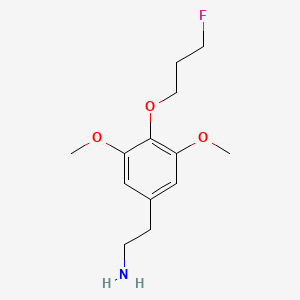
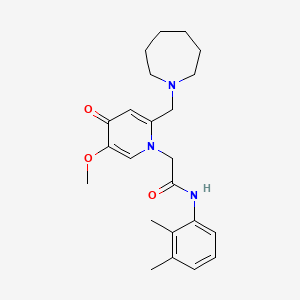

![3-[(4-Chlorophenyl)carbamoyl]pyrazine-2-carboxylic acid](/img/structure/B2763846.png)
